3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide
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Description
3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- Thiazole and Thiadiazole Derivatives as Anticancer Agents : A study by Gomha et al. (2017) explores the synthesis of various thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These compounds, including 3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide, demonstrate significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial Applications
- Microwave-Assisted Synthesis for Antimicrobial Activity : Raval et al. (2012) discuss the microwave-assisted synthesis of thiazole compounds, including this compound. These compounds show significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Raval et al., 2012).
Synthesis of Novel Derivatives
- Synthesis of New Thiazole Derivatives : Abdelrazek et al. (2008) describe the synthesis of various thieno[2,3-d]pyrimidine derivatives, including the synthesis of 2-thiazol-2-ylamino thiophene derivatives. This research contributes to the development of novel compounds with potential pharmaceutical applications (Abdelrazek et al., 2008).
Applications in Drug Design
- Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways : Tordjman et al. (2003) studied S 19812, a butanamide derivative, which demonstrated its role as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This indicates the potential application of similar butanamide derivatives, including this compound, in drug design and therapy (Tordjman et al., 2003).
Properties
IUPAC Name |
N-[3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-8(2)10(12(18)16-13-14-5-7-20-13)15-11(17)9-4-3-6-19-9/h3-8,10H,1-2H3,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZIZPTHFPYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.